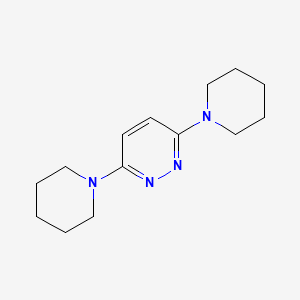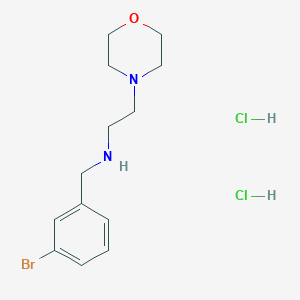![molecular formula C14H20FNO B5341140 N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5341140.png)
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide is a compound that belongs to the class of synthetic cannabinoids. It is commonly known as FUB-144 and is a potent agonist of the CB1 and CB2 receptors. This compound has gained a lot of attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of FUB-144. The activation of the CB2 receptor leads to the release of cytokines and chemokines, which are responsible for the anti-inflammatory effects of FUB-144.
Biochemical and Physiological Effects
FUB-144 has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been found to have anticancer properties and has been studied for its potential use in cancer therapy. FUB-144 has also been found to have anxiolytic and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
FUB-144 has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. The compound is also stable and can be easily synthesized in the lab. However, FUB-144 has several limitations for lab experiments. It is a synthetic cannabinoid, which makes it difficult to study its effects in vivo. The compound also has a high affinity for the CB1 receptor, which makes it difficult to study the effects of the CB2 receptor.
Orientations Futures
There are several future directions for research on FUB-144. One direction is to study the compound's potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to study the compound's potential use in cancer therapy. Further research is also needed to understand the mechanism of action of FUB-144 and its effects on the CB1 and CB2 receptors. Finally, more research is needed to understand the long-term effects of FUB-144 on the body and its potential for abuse.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained a lot of attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its analgesic, anti-inflammatory, neuroprotective, and anticancer properties. FUB-144 has several advantages for lab experiments, but also has limitations due to its synthetic nature and high affinity for the CB1 receptor. Further research is needed to understand the compound's mechanism of action and its potential for use in treating various diseases.
Méthodes De Synthèse
The synthesis of FUB-144 involves the reaction of 4-fluorobenzyl chloride with 3-(dimethylamino)propyl magnesium bromide, followed by reaction with 2,2-dimethylpropanoyl chloride. The resulting product is then purified using column chromatography to obtain FUB-144 in its pure form.
Applications De Recherche Scientifique
FUB-144 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. The compound has also been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. FUB-144 has also been found to have anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYXWQYOKMKRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5341064.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5341081.png)
![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)
![methyl [4-(4-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5341096.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)
![N-[3-(4-morpholinyl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5341130.png)
![4-[3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5341135.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5341152.png)
![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)
